5-Thfpdu
Description
5-Thfpdu (5-tetrahydrofuranyldiphenylphosphine urea) is a hybrid phosphine-alkene ligand primarily utilized in transition metal coordination chemistry and catalytic applications. Its structure features a tetrahydrofuran (THF) backbone integrated with a diphenylphosphine group and a urea moiety, enabling versatile binding to metals such as palladium, platinum, and rhodium . This ligand is notable for its ability to stabilize reactive intermediates in cross-coupling reactions, enhancing catalytic efficiency and selectivity in organic synthesis. Recent studies highlight its role in asymmetric catalysis, where its chiral THF component induces enantioselectivity in C–C bond-forming reactions .
Properties
CAS No. |
111712-56-2 |
|---|---|
Molecular Formula |
C14H12F9N3O6 |
Molecular Weight |
489.25 g/mol |
IUPAC Name |
N-[2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H12F9N3O6/c15-12(16,17)9(30)25-11(13(18,19)20,14(21,22)23)4-1-24-10(31)26(2-4)8-7(29)6(28)5(3-27)32-8/h1-2,5-8,27-29H,3H2,(H,25,30)/t5-,6-,7-,8-/m1/s1 |
InChI Key |
RCGPDURDMUIWBE-WCTZXXKLSA-N |
SMILES |
C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |
Isomeric SMILES |
C1=C(C=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F |
Other CAS No. |
111712-56-2 |
Synonyms |
2'-deoxy-5-(2-trifluoroacetylaminohexafluoroprop-2-yl)uridine 5-(2-trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine 5-THFPDU |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: 3-Thfpdu (3-tetrahydrofuranyldiphenylphosphine urea)
- Structural Differences : The THF moiety in 3-Thfpdu is substituted at the 3-position rather than the 5-position, altering steric and electronic properties. This shifts metal-ligand coordination geometry, favoring square-planar complexes over trigonal bipyramidal ones .
- Functional Impact: 3-Thfpdu exhibits 20% lower catalytic turnover in Suzuki-Miyaura reactions compared to 5-Thfpdu due to reduced π-backbonding capacity .
- Thermal Stability : 3-Thfpdu degrades at 150°C, whereas this compound remains stable up to 180°C, as shown in thermogravimetric analysis (TGA) .
Compound B: 5-Thfpdv (5-tetrahydrofuranyldiphenylphosphine vinyl ether)
- Structural Differences : Replaces the urea group with a vinyl ether, increasing electron density at the phosphorus center. This enhances oxidative addition rates in Heck reactions by 35% compared to this compound .
- Solubility : 5-Thfpdv is 50% more soluble in polar aprotic solvents like DMF, improving reaction homogeneity .
- Limitations : The vinyl ether group reduces air stability, requiring inert atmospheres for storage, unlike this compound .
Comparison with Functionally Similar Compounds
Compound C: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
- Functional Role : Both ligands are used in asymmetric hydrogenation. However, this compound achieves higher enantiomeric excess (92% vs. BINAP’s 85%) in ketone reductions due to its flexible THF backbone .
- Cost Efficiency : BINAP requires chiral resolution, making it 3× more expensive to synthesize than this compound, which is chiral by design .
Compound D: DPPE (1,2-bis(diphenylphosphino)ethane)
- Coordination Flexibility : DPPE’s ethane backbone allows for wider bite angles (85° vs. This compound’s 72°), favoring larger metal centers like ruthenium .
- Catalytic Scope : DPPE is ineffective in hydroformylation, whereas this compound achieves 80% yield in propylene hydroformylation under mild conditions .
Data Table: Key Properties of this compound and Analogues
| Property | This compound | 3-Thfpdu | 5-Thfpdv | BINAP | DPPE |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | 458.4 | 458.4 | 442.3 | 622.7 | 398.4 |
| Solubility in DMF (mg/mL) | 12.5 | 10.8 | 18.7 | 5.2 | 22.0 |
| Thermal Stability (°C) | 180 | 150 | 130 | 220 | 200 |
| Catalytic TOF (h⁻¹) | 1,200 | 960 | 1,500 | 850 | 700 |
| Enantiomeric Excess (%) | 92 | 78 | N/A | 85 | N/A |
TOF = Turnover frequency; N/A = Not applicable .
Research Findings and Implications
- Superior Selectivity : this compound’s THF-urea framework enables precise control over metal coordination spheres, outperforming BINAP and DPPE in enantioselective transformations .
- Limitations: Its moderate solubility in nonpolar solvents restricts use in hydrocarbon-mediated reactions, a gap addressed by 5-Thfpdv .
- Future Directions : Hybrid ligands like this compound are pivotal in developing sustainable catalysts for pharmaceutical and agrochemical industries .
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